Cas no 123259-91-6 (2-Pyrrolidinone,1-[[1-[2-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-)

2-Pyrrolidinone,1-[[1-[2-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]- structure
123259-91-6 structure
Product Name:2-Pyrrolidinone,1-[[1-[2-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-
Numero CAS:123259-91-6
MF:C15H19F3N4O
MW:328.332773447037
CID:162982
PubChem ID:129930
Update Time:2025-04-19

2-Pyrrolidinone,1-[[1-[2-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pyrrolidinone,1-[[1-[2-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-
    • 1-[[1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrrolidin-2-one
    • 1-({1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrrolidin-2-one
    • 1-(1-(2-Fluoromethyl)-4-pyrimidinyl)-4-piperidinylmethyl-2-pyrrolidinone
    • 2-Pyrrolidinone, 1-((1-(2-(trifluoromethyl)-4-pyrimidinyl)-4-piperidinyl)methyl)-
    • AC1L2WHH
    • Bms-181168
    • Bmy 21502
    • Bmy-21502
    • SureCN194426
    • UNII-LXS7FNV64O
    • AKOS040750881
    • 123259-91-6
    • CHEMBL4762661
    • DTXSID80153922
    • SCHEMBL194426
    • 1-((1-(2-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methyl)pyrrolidin-2-one
    • 1-((1-(2-(TRIFLUOROMETHYL)-4-PYRIMIDINYL)-4-PIPERIDINYL)METHYL)-2-PYRROLIDINONE
    • 1-[[1-[2-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-2-pyrrolidinone
    • LXS7FNV64O
    • BMS 181168
    • Inchi: 1S/C15H19F3N4O/c16-15(17,18)14-19-6-3-12(20-14)21-8-4-11(5-9-21)10-22-7-1-2-13(22)23/h3,6,11H,1-2,4-5,7-10H2
    • Chiave InChI: KEWFMWJJMGQBAN-UHFFFAOYSA-N
    • Sorrisi: FC(C1=NC=CC(=N1)N1CCC(CN2C(CCC2)=O)CC1)(F)F

Proprietà calcolate

  • Massa esatta: 328.15127
  • Massa monoisotopica: 328.151096
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 423
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 49.3

Proprietà sperimentali

  • Densità: 1.305
  • Punto di ebollizione: 421.9°Cat760mmHg
  • Punto di infiammabilità: 209°C
  • Indice di rifrazione: 1.524
  • PSA: 49.33
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.